7-Bromo-5-chloroquinoline
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Overview
Description
7-Bromo-5-chloroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms in the quinoline ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-chloroquinoline can be achieved through several methods. One common approach involves the bromination and chlorination of quinoline derivatives. For instance, starting with 5-chloroquinoline, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane or chloroform .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-5-chloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
7-Bromo-5-chloroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential antimicrobial, antimalarial, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of infectious diseases and cancer.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-5-chloroquinoline involves its interaction with specific molecular targets and pathways. For instance, in antimalarial applications, the compound interferes with the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and parasite death. In anticancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
**Similar Comp
Properties
Molecular Formula |
C9H5BrClN |
---|---|
Molecular Weight |
242.50 g/mol |
IUPAC Name |
7-bromo-5-chloroquinoline |
InChI |
InChI=1S/C9H5BrClN/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H |
InChI Key |
QRSWXWWDBKQHIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2Cl)Br)N=C1 |
Origin of Product |
United States |
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